
Di-tert-Butyl (2-formylphenyl)imidodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is an organic compound with the molecular formula C17H23NO5 and a molecular weight of 321.37 g/mol . It is primarily used in research and development settings, particularly in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-Butyl (2-formylphenyl)imidodicarbonate typically involves the reaction of 2-formylphenyl isocyanate with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-Butyl (2-formylphenyl)imidodicarbonate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products Formed
Oxidation: 2-carboxyphenyl imidodicarbonate.
Reduction: 2-hydroxyphenyl imidodicarbonate.
Substitution: Various substituted imidodicarbonates depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Di-tert-Butyl (2-formylphenyl)imidodicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of amines and other nitrogen-containing compounds.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Di-tert-Butyl (2-formylphenyl)imidodicarbonate involves its reactivity with nucleophiles and electrophiles. The formyl group is particularly reactive, allowing for various chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in reactions .
Comparación Con Compuestos Similares
Similar Compounds
Di-tert-butyl iminodicarboxylate: Similar in structure but lacks the formyl group, making it less reactive in certain transformations.
Di-tert-butyl (2-hydroxyethyl)imidodicarbonate: Contains a hydroxyethyl group instead of a formyl group, leading to different reactivity and applications.
Uniqueness
Di-tert-Butyl (2-formylphenyl)imidodicarbonate is unique due to the presence of both formyl and tert-butyl groups, which confer distinct reactivity and steric properties. This makes it a versatile reagent in organic synthesis and a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
tert-butyl N-(2-formylphenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C17H23NO5/c1-16(2,3)22-14(20)18(15(21)23-17(4,5)6)13-10-8-7-9-12(13)11-19/h7-11H,1-6H3 |
Clave InChI |
FQVFZFXKSMARFA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C1=CC=CC=C1C=O)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


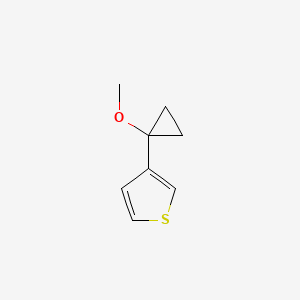
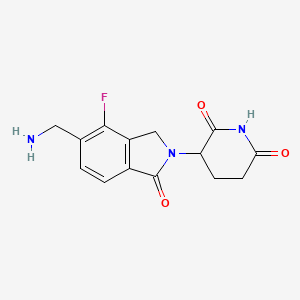
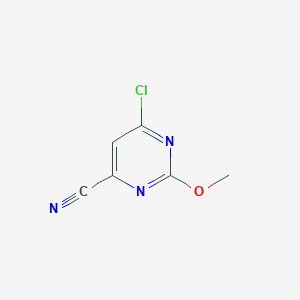

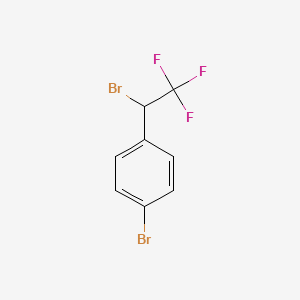
![Furo[2,3-b]pyridin-4-ylmethanol](/img/structure/B13676700.png)
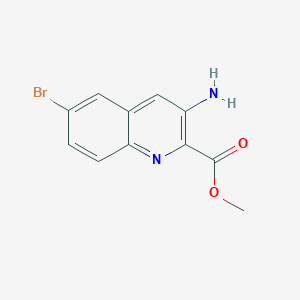
![3-Acetylimidazo[1,2-b]pyridazine-6-carbonitrile](/img/structure/B13676707.png)
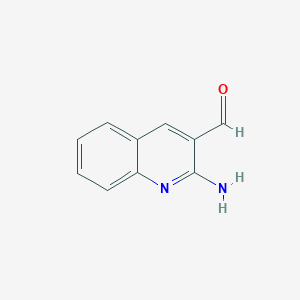
![3-Ethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676714.png)
![(E)-3-(Dimethylamino)-1-(8-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one](/img/structure/B13676721.png)
![1-Boc-3-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13676735.png)
![6-Chloro-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13676743.png)

